3-(S-Methylsulfonimidoyl)benzonitrile
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Overview
Description
3-(S-Methylsulfonimidoyl)benzonitrile: is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfonimidoyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S-Methylsulfonimidoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an acid catalyst and a temperature of around 120°C.
Industrial Production Methods
In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(S-Methylsulfonimidoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: N-substituted benzamides or thiol-substituted derivatives.
Scientific Research Applications
3-(S-Methylsulfonimidoyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of 3-(S-Methylsulfonimidoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the sulfonimidoyl group.
4-(S-Methylsulfonimidoyl)benzonitrile: A positional isomer with the sulfonimidoyl group at the fourth position.
Uniqueness
3-(S-Methylsulfonimidoyl)benzonitrile is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)benzonitrile |
InChI |
InChI=1S/C8H8N2OS/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 |
InChI Key |
HSXXNUMDJCTAEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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